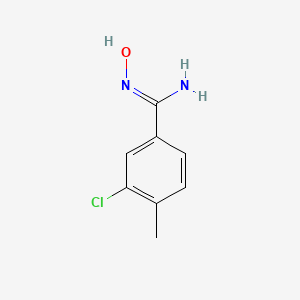

3-Chloro-N-hydroxy-4-methyl-benzamidine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds containing amidine functional groups. According to PubChem databases, the official IUPAC name is 3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide. This nomenclature reflects the presence of three distinct substituents on the benzene ring: a chlorine atom at position 3 (meta to the carboximidamide group), a methyl group at position 4 (para to the carboximidamide group), and the N'-hydroxy modification of the carboximidamide functional group.

The compound is also systematically named as 3-chloro-N-hydroxy-4-methylbenzene-1-carboximidamide, which provides additional clarity regarding the position of the carboximidamide group on the benzene ring. Alternative nomenclature systems recognize this compound as 3-chloro-4-methylbenzamidoxime, emphasizing the oxime-like character of the hydroxyamidine functionality. The Chemical Abstracts Service has assigned the unique identifier CAS number 500024-78-2 to this compound, ensuring unambiguous identification in chemical databases and literature.

The systematic naming conventions also encompass various synonymous names used in different chemical contexts. These include 3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide and MFCD05662901, which serves as the MDL number for database referencing. The diverse nomenclature reflects the compound's recognition across multiple chemical classification systems and its relevance in various research applications.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₈H₉ClN₂O, representing a relatively compact organic molecule with specific atomic constituents. This formula indicates the presence of eight carbon atoms forming the aromatic ring system and methyl substituent, nine hydrogen atoms distributed across the aromatic ring and aliphatic positions, one chlorine atom as a halogen substituent, two nitrogen atoms comprising the amidine functionality, and one oxygen atom associated with the hydroxy group.

Table 1: Molecular Composition and Weight Parameters

The molecular weight of 184.62 grams per mole positions this compound within the range typical for substituted benzamidine derivatives. The exact mass of 184.04000 atomic mass units provides precise mass spectrometric identification capabilities. The molecular composition analysis reveals that carbon contributes the largest mass percentage, followed by chlorine, nitrogen, hydrogen, and oxygen, reflecting the predominance of the aromatic ring system and the significant contribution of the chlorine substituent to the overall molecular mass.

The atomic composition influences various physicochemical properties including polarity, solubility characteristics, and intermolecular interaction patterns. The presence of electronegative atoms (chlorine, nitrogen, and oxygen) creates regions of electron density variation that affect the compound's chemical behavior and potential biological interactions.

Three-Dimensional Conformational Analysis

The three-dimensional molecular structure of this compound exhibits specific conformational preferences determined by the spatial arrangement of substituents and the geometric constraints of the aromatic ring system. The benzene ring maintains its characteristic planar geometry with bond angles approximating 120 degrees, while the substituent groups adopt orientations that minimize steric hindrance and optimize electronic interactions.

The carboximidamide functional group displays a planar configuration that can exist in different tautomeric forms, with the E and Z geometric isomers representing distinct spatial arrangements around the carbon-nitrogen double bond. The SMILES notation CC1=C(C=C(C=C1)/C(=N/O)/N)Cl indicates the specific stereochemical designation of the compound. The presence of the hydroxy group on the nitrogen atom introduces additional conformational flexibility through potential rotation around the nitrogen-oxygen bond.

Computational analysis suggests that the molecule adopts a conformation where the carboximidamide group is positioned to minimize steric interactions with the chlorine and methyl substituents. The chlorine atom at the meta position and the methyl group at the para position create an asymmetric substitution pattern that influences the overall molecular dipole moment and electronic distribution. The hydroxyamidine functionality contributes significant polarity to the molecule through the presence of multiple heteroatoms capable of hydrogen bonding interactions.

The three-dimensional structure is further characterized by specific dihedral angles between the aromatic ring plane and the carboximidamide group. These angular relationships determine the compound's ability to interact with biological targets and participate in crystalline packing arrangements. The conformational analysis reveals that the molecule possesses sufficient flexibility to adapt to different binding environments while maintaining its essential structural integrity.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular interactions that govern crystal packing. Related hydroxyamidine compounds have been characterized through X-ray diffraction studies, revealing important structural features that likely apply to this specific derivative. The crystallographic investigations demonstrate that hydroxyamidine compounds typically crystallize as cyclic dimers resulting from hydrogen bonding interactions between oxygen-hydrogen and nitrogen-hydrogen functional groups.

The crystal structure analysis indicates that molecules of this type form intermolecular hydrogen bonds through the hydroxy group and the amidine nitrogen atoms. These interactions create a network of O-H···O and N-H···N hydrogen bonds that stabilize the crystal lattice. The specific geometric parameters of these hydrogen bonds, including bond distances and angles, determine the overall crystal packing efficiency and stability.

Table 2: Crystallographic Parameters for Related Hydroxyamidine Compounds

| Parameter | Typical Range | Structural Implications |

|---|---|---|

| O-H···O Bond Distance | 2.6-2.8 Å | Strong hydrogen bonding |

| N-H···N Bond Distance | 2.8-3.0 Å | Moderate hydrogen bonding |

| Dihedral Angles | 70-87° | Ring planarity effects |

| Crystal System | Orthorhombic/Monoclinic | Packing efficiency |

X-ray diffraction patterns for substituted benzamidine derivatives reveal characteristic diffraction peaks that correspond to specific crystalline planes and lattice spacings. The powder diffraction analysis provides information about crystallite size, structural defects, and phase purity. Peak profile analysis techniques enable the determination of crystalline domain sizes and the presence of structural strain or disorder within the crystal lattice.

The crystallographic data also reveals that the aromatic rings in hydroxyamidine structures are typically tilted with respect to the amidine backbone plane, with tilt angles ranging from 70 to 87 degrees. This geometric arrangement minimizes steric interactions between substituent groups while maintaining favorable intermolecular contacts. The crystal packing arrangements demonstrate how molecular conformations adapt to optimize both intramolecular stability and intermolecular interactions.

Substituent Effects on Aromatic Ring Geometry

The electronic and steric effects of the chlorine, methyl, and hydroxyamidine substituents significantly influence the geometric properties of the benzene ring in this compound. The substituent effects on aromatic systems have been extensively studied, providing insights into how different functional groups modify ring electron density and geometric parameters.

The chlorine substituent at the meta position exhibits electron-withdrawing characteristics through both inductive and mesomeric effects. According to Hammett sigma constants, chlorine has a meta sigma value of 0.37, indicating moderate electron withdrawal that influences the electronic distribution throughout the aromatic ring. This electronic perturbation affects bond lengths, bond angles, and the overall aromaticity of the ring system.

The methyl group at the para position provides electron-donating effects through hyperconjugation and inductive mechanisms. The para sigma value for methyl groups is -0.17, demonstrating weak electron donation that partially counteracts the electron-withdrawing effects of the chlorine substituent. This electronic interplay creates a complex pattern of electron density variation around the aromatic ring.

Table 3: Substituent Effects on Aromatic Ring Properties

| Substituent | Position | Sigma Value | Electronic Effect | Geometric Impact |

|---|---|---|---|---|

| Chlorine | Meta (3) | +0.37 | Electron-withdrawing | Bond length variation |

| Methyl | Para (4) | -0.17 | Electron-donating | Ring deformation |

| Carboximidamide | Ipso (1) | Variable | Mixed effects | Planarity disruption |

The hydroxyamidine functional group represents a complex substituent with both electron-donating and electron-withdrawing characteristics. The amidine portion can act as an electron donor through resonance effects, while the hydroxy modification introduces additional electronic complexity. These substituent effects collectively determine the reactivity patterns, spectroscopic properties, and intermolecular interaction capabilities of the compound.

Research on substituent effects in aromatic systems demonstrates that the combination of electron-withdrawing and electron-donating groups creates regions of varying electron density that influence chemical reactivity and molecular recognition processes. The specific substitution pattern in this compound generates a unique electronic environment that distinguishes it from other benzamidine derivatives and contributes to its distinct chemical and biological properties.

The geometric consequences of substituent effects include subtle changes in carbon-carbon bond lengths within the aromatic ring, variations in internal ring angles, and modifications to the ring's planarity. These structural perturbations, while small in magnitude, can significantly impact the compound's ability to participate in specific molecular interactions and biological binding events.

Properties

IUPAC Name |

3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKXIPZPDSEYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=N/O)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-chloro-N-hydroxy-4-methyl-benzamidine typically involves the nucleophilic substitution reaction of a benzoyl chloride derivative with hydroxylamine or its salts. The key steps include:

- Starting from 3-chloro-4-methylbenzoyl chloride,

- Reacting with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate),

- Stirring the reaction mixture at room temperature or slightly elevated temperatures to promote nucleophilic displacement of the chloride by hydroxylamine,

- Isolation and purification of the N-hydroxyamidine product.

This method leverages the electrophilic character of the acyl chloride and the nucleophilicity of hydroxylamine to form the amidine moiety.

Detailed Reaction Conditions and Mechanism

| Parameter | Details |

|---|---|

| Starting Material | 3-Chloro-4-methylbenzoyl chloride |

| Nucleophile | Hydroxylamine hydrochloride |

| Base | Sodium carbonate or similar weak base |

| Solvent | Typically aqueous or mixed organic solvents (e.g., water, methanol) |

| Temperature | Room temperature to slightly elevated (approx. 20–50 °C) |

| Reaction Time | Several hours, depending on scale and conditions |

| Mechanism | Nucleophilic substitution where hydroxylamine attacks the carbonyl carbon, displacing chloride and forming the amidoxime functionality |

The reaction proceeds via nucleophilic attack of hydroxylamine on the acyl chloride, forming an intermediate that rearranges to yield the N-hydroxybenzamidine structure. The presence of the base neutralizes the hydrochloric acid generated, driving the reaction forward.

Alternative Synthetic Routes and Solvent Systems

While the primary method involves direct reaction of benzoyl chloride with hydroxylamine, patent literature and related compounds suggest alternative solvents and conditions that may be adapted for this synthesis:

- Use of polar aprotic solvents such as acetonitrile, N-methylpyrrolidone, or N,N-dimethylformamide to improve solubility and reaction rates.

- Reaction temperatures ranging from 80 °C to 140 °C for related amidine derivatives to enhance conversion.

- Crystallization of the product from mixed solvents such as methanol/water in ratios optimized for purity and yield (e.g., 3:1 methanol to water by volume).

- Use of toluene, tetrahydrofuran, or ethyl acetate for subsequent purification steps.

These solvent systems and temperature regimes are informed by analogous amidine syntheses and can be optimized for this compound depending on scale and desired purity.

Experimental Data from Literature

A study on N-hydroxyamidines preparation (including related benzamidine derivatives) provides insights into characterization and synthesis:

| Compound | Melting Point (°C) | UV Absorption Bands (nm) | Yield (%) | Notes |

|---|---|---|---|---|

| N-Hydroxybenzamidine derivatives | ~100–150 | 207 (π-π*), 250–260, 300–322 | 70–90 | Crystallized from absolute alcohol |

The UV absorption bands indicate the presence of phenyl chromophores and electron transfer transitions typical for N-hydroxyamidines, confirming successful synthesis and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of acyl chloride | Starting from 3-chloro-4-methylbenzoic acid via chlorination (e.g., SOCl2) | Formation of 3-chloro-4-methylbenzoyl chloride |

| 2. Nucleophilic substitution | Reaction with hydroxylamine hydrochloride + base (Na2CO3) in aqueous/organic solvent, RT or mild heat | Formation of this compound |

| 3. Purification | Crystallization from methanol/water or solvent extraction | Pure compound isolation |

Concluding Remarks

The preparation of this compound is well-established through nucleophilic substitution of the corresponding benzoyl chloride with hydroxylamine salts under mild conditions. Optimization of solvent, temperature, and purification steps can enhance yield and purity. The compound’s synthesis is supported by spectral data and literature precedent for related N-hydroxyamidines, confirming the robustness of the method.

Chemical Reactions Analysis

3-Chloro-N-hydroxy-4-methyl-benzamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of 3-Chloro-N-hydroxy-4-methyl-benzamidine

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This nucleophilic substitution reaction displaces the chloride ion, resulting in the formation of the desired amidine compound. The overall reaction can be summarized as follows:This method is favored for its efficiency and yield, making it a commonly adopted approach in laboratory settings .

Biological Activities

This compound has been studied for its interaction with various biological targets, particularly enzymes. The compound is known to inhibit certain proteases and act as an enzyme inhibitor by mimicking substrate structures. Some notable biological activities include:

- Enzyme Inhibition : It has been shown to inhibit serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune response.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, although further research is needed to confirm these findings.

Potential Therapeutic Applications

The unique properties of this compound open avenues for its use in drug development. Notable applications include:

- Anti-Alzheimer's Agents : The compound's structural characteristics may allow it to function as a selective inhibitor for butyrylcholinesterase, an enzyme linked to Alzheimer's disease progression. Research indicates that derivatives of benzamidine can exhibit significant inhibitory activity against this enzyme .

- Cancer Treatment : Compounds similar to this compound have been investigated for their potential as histone deacetylase inhibitors (HDACi), which are important in cancer therapy due to their role in regulating gene expression .

- Pesticide Development : The compound has implications in agricultural chemistry, particularly as a reference standard for evaluating impurities in pesticide formulations like novaluron, which is used for pest control .

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of benzamidine, including this compound, showed significant inhibition against butyrylcholinesterase with an IC50 value comparable to established inhibitors . This suggests its potential use in treating neurodegenerative diseases.

- Safety Evaluations : Research on the safety profile of this compound highlighted its low toxicity levels when tested on various cell lines, indicating feasibility for therapeutic use .

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxy-4-methyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table compares 3-Chloro-N-hydroxy-4-methyl-benzamidine with structurally related benzamide/benzamidine derivatives, focusing on substituent effects, molecular properties, and reported biological activities:

Key Observations

Hydroxy (OH) vs. Methoxy (OCH₃): The hydroxy group in this compound may confer stronger metal-binding capacity compared to methoxy-substituted analogues like compound 3 in .

Biological Activity Trends: Glyoxalase inhibitors (e.g., compound 3 in ) often require electron-withdrawing groups (Cl) and aromatic substituents for optimal activity . The target compound’s N-hydroxy group may mimic the zinc-binding motifs observed in glyoxalase inhibitors.

Synthetic Accessibility: The synthesis of benzamidine derivatives typically involves coupling acid chlorides with aminobenzamides under controlled conditions (e.g., THF/pyridine at 0°C, as in ) .

Biological Activity

3-Chloro-N-hydroxy-4-methyl-benzamidine is a compound that belongs to the class of amidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H9ClN2O. It features a benzene ring substituted with a chloro group at the meta position and a hydroxylamidine functional group. The compound can be synthesized through nucleophilic substitution reactions, typically involving 4-methylbenzoyl chloride and hydroxylamine hydrochloride in the presence of a base like sodium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. Amidines are known to act as enzyme inhibitors by mimicking substrate structures, which allows them to inhibit proteases and other enzymes involved in critical biological processes.

Biological Activity

Research has shown that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain proteases, which could have implications in therapeutic areas such as cancer treatment and infectious diseases.

- Anticancer Potential : Similar compounds in the amidine class have demonstrated anticancer properties by inducing apoptosis in tumor cells. This mechanism is often mediated through the activation of caspases, which are crucial for programmed cell death .

- Antimicrobial Activity : Some studies suggest that amidine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of amidines, including this compound:

- Inhibition Studies : A study demonstrated that amidine derivatives could effectively inhibit specific proteases involved in disease progression. The binding affinity and selectivity were assessed using various biochemical assays, revealing promising results for this compound .

- Apoptosis Induction : Research indicated that compounds similar to this compound could activate apoptotic pathways in cancer cells. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis during in vitro assays .

- Antimicrobial Efficacy : In vitro studies have shown that amidines exhibit antimicrobial activity against a range of pathogens. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, with varying degrees of success .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-N-hydroxy-4-methyl-benzamidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach is the coupling of 3-chloro-4-methylbenzoic acid derivatives with hydroxylamine under basic conditions. Key intermediates, such as 4-methylbenzamide oxime, are characterized via 1H/13C NMR to confirm regioselective substitution and IR spectroscopy to verify hydroxylamine incorporation (C=O stretch at ~1650 cm⁻¹ and N–O stretch at ~930 cm⁻¹) . Yield optimization often requires controlled reaction temperatures (e.g., 0–5°C for nitration steps) and anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves impurities, with retention times calibrated against reference standards .

- Mass Spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₈H₁₀ClN₂O: 185.0481) and detects fragmentation patterns .

- UV-Vis Spectroscopy : Monitors π→π* transitions of the aromatic and amidoxime moieties (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and torsion-angle data. For example, the dihedral angle between the benzamide and hydroxamic acid groups in related compounds (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) is ~15.2°, indicating partial conjugation . Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL achieves R factors <0.04, ensuring structural accuracy .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., against bacterial acps-pptase) may arise from assay conditions. Standardize protocols by:

- Buffer Selection : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid metal ion interference .

- Enzyme Source : Compare recombinant vs. native enzyme activity (e.g., E. coli vs. S. aureus acps-pptase) .

- Control Experiments : Include known inhibitors (e.g., triclosan) to validate assay sensitivity .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Model the amidoxime group’s hydrogen bonding with catalytic residues (e.g., Ser-84 in acps-pptase) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, monitoring RMSD (<2.0 Å) and ligand-protein contact frequencies .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl at position 3) with inhibitory potency .

Methodological Challenges

Q. How to troubleshoot low yields in amidoxime formation reactions?

- Methodological Answer : Low yields (<40%) often stem from competing hydrolysis. Mitigation strategies include:

- Solvent Optimization : Use DMF or THF instead of protic solvents to stabilize the hydroxylamine intermediate .

- Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation of hydroxylamine to nitro compounds .

Q. What analytical approaches distinguish regioisomers in chlorinated benzamidine derivatives?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Map ¹H-¹³C correlations to assign substituent positions (e.g., Cl at C3 vs. C5) .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate Cl environments (binding energy ~200 eV for aromatic Cl vs. 198 eV for aliphatic Cl) .

Applications in Drug Discovery

Q. What in vitro assays evaluate the compound’s dual targeting of bacterial and fungal enzymes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.